molecular formula C14H15N5O B6422245 (E)-3-cyclopropyl-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634884-24-5

(E)-3-cyclopropyl-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B6422245
CAS No.: 634884-24-5
M. Wt: 269.30 g/mol
InChI Key: UUMFLZLOVYVIDO-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridinyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:

    Formation of the Pyrazole Ring: This is usually achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Cyclopropyl Group: This step involves the cyclopropanation of the pyrazole ring using a suitable cyclopropylating agent.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a condensation reaction with a pyridine derivative.

    Formation of the Carbohydrazide: The final step involves the reaction of the intermediate compound with a hydrazide to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:
    • 3-cyclopropyl-1H-pyrazole-5-carbohydrazide
    • N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (E)-3-cyclopropyl-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9(10-4-6-15-7-5-10)16-19-14(20)13-8-12(17-18-13)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,17,18)(H,19,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMFLZLOVYVIDO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.